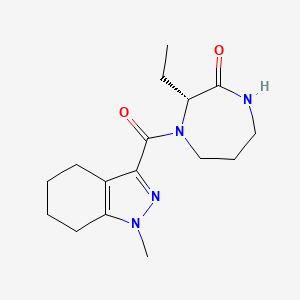
(3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one is a chemical compound that is commonly used in scientific research. It is a diazepanone derivative that has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of (3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one is not fully understood. It is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. It may also interact with other neurotransmitter systems, such as the glutamate and serotonin systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to decrease neuronal excitability and increase inhibitory neurotransmission in the brain. It may also have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
The advantages of using (3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one in lab experiments include its potency, selectivity, and ability to cross the blood-brain barrier. However, its use may be limited by its potential for side effects, such as sedation and cognitive impairment.
将来の方向性
There are many potential future directions for research on (3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It may also have applications in the treatment of epilepsy and anxiety disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of (3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one involves the reaction of ethyl 4-chloroacetoacetate with isoquinoline-6-carboxylic acid, followed by the addition of ammonia to form the diazepanone derivative. The compound can be purified using column chromatography or recrystallization.
科学的研究の応用
(3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one has been used in a variety of scientific research applications. It has been found to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have potential as a treatment for Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
(3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-16-18(23)20-7-3-9-21(16)17(22)11-13-4-5-15-12-19-8-6-14(15)10-13/h4-6,8,10,12,16H,2-3,7,9,11H2,1H3,(H,20,23)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHRAPIPTZCZTH-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-N-[(5-hydroxypyridin-3-yl)methyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B7349218.png)
![N-[(5-hydroxypyridin-3-yl)methyl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B7349228.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7349230.png)
![(1S,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-1-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349237.png)
![(3S,4S)-N-[(5-hydroxypyridin-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349242.png)
![(3S,4S)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349249.png)
![(2R,3R)-2-(2-ethylpyrazol-3-yl)-N-[(5-hydroxypyridin-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349257.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide](/img/structure/B7349268.png)
![(1R,2R)-2-(4-fluorophenyl)-N-[(5-hydroxypyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7349272.png)
![(1R,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(3-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7349278.png)
![(3R)-3-ethyl-4-[(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349303.png)

![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7349323.png)
